(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine
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Overview
Description
(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine: is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Chlorination: The benzofuran derivative undergoes chlorination to introduce the chlorine atom at the 5-position.
Reduction: The chlorinated benzofuran is then reduced to form the 2,3-dihydrobenzofuran structure.
Amination: Finally, the methanamine group is introduced at the 7-position through an amination reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the dihydrobenzofuran ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial strains, making it a candidate for further research in antibiotic development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. For instance, some benzofuran derivatives have been investigated for their anticancer properties .
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2,3-dihydrobenzofuran-7-yl)methanamine: Similar in structure but with a fluorine atom instead of chlorine.
(5-Bromo-2,3-dihydrobenzofuran-7-yl)methanamine: Contains a bromine atom instead of chlorine.
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine: Chlorine atom at a different position.
Uniqueness
What sets (5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a unique candidate for various applications in research and industry .
Properties
Molecular Formula |
C9H10ClNO |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5,11H2 |
InChI Key |
UXKCHKSLFMYHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2CN)Cl |
Origin of Product |
United States |
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